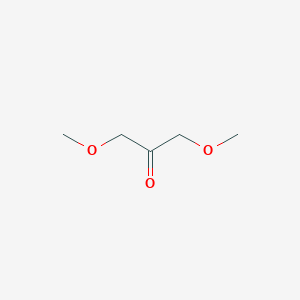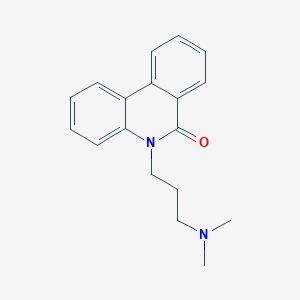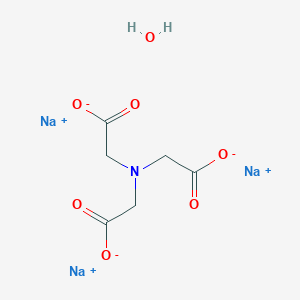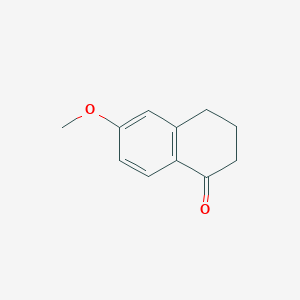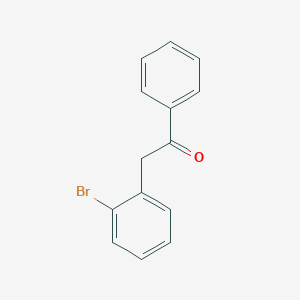
2-(2-Bromophényl)acétophénone
Vue d'ensemble
Description
2-(2-Bromophenyl)acetophenone, also known as 1-(2-bromophenyl)ethanone, is an organic compound with the molecular formula C14H11BrO. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carbonyl group attached to the acetophenone moiety. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Applications De Recherche Scientifique
2-(2-Bromophenyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Industry: Utilized in the production of dyes and agrochemicals.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
2-(2-Bromophenyl)acetophenone undergoes enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones . These reactions suggest that the compound interacts with its targets through covalent bonding, leading to the formation of new chemical entities.
Result of Action
The molecular and cellular effects of 2-(2-Bromophenyl)acetophenone’s action would depend on the specific compounds it helps synthesize . For instance, it’s used in the synthesis of 3-methyleneisoindolin-1-ones , which could have various effects at the molecular and cellular levels depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 2-(2-Bromophenyl)acetophenone can be influenced by various environmental factors. For instance, its reactions with other compounds can be affected by factors such as temperature, pH, and the presence of catalysts .
Analyse Biochimique
Cellular Effects
Therefore, it is not possible to provide a detailed account of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated acetophenones are known to participate in free radical reactions, which could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated acetophenones can undergo various reactions under different conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(2-Bromophenyl)acetophenone in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .
Industrial Production Methods: Industrial production of 2-(2-Bromophenyl)acetophenone often employs a two-step process. The first step involves the bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid as brominating reagents. This is followed by hydrolysis of the resulting (1,1,2-tribromoethyl) benzene derivatives to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It undergoes enantioselective addition reactions with aliphatic primary amines in the presence of palladium catalysts to form 3-methyleneisoindolin-1-ones.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to form alcohols or oxidized to form carboxylic acids.
Common Reagents and Conditions:
Bromine and Iron(III) Bromide: Used for bromination reactions.
Palladium Catalysts: Employed in addition reactions with amines.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products Formed:
3-Methyleneisoindolin-1-ones: Formed from addition reactions with amines.
Alcohols and Carboxylic Acids: Formed from reduction and oxidation reactions, respectively.
Comparaison Avec Des Composés Similaires
2-Bromoacetophenone: Similar in structure but lacks the additional phenyl ring.
4-Bromoacetophenone: Bromine atom is positioned at the para position instead of the ortho position.
2-(2-Bromophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-(2-Bromophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and pharmaceutical research. Its ability to undergo selective reactions and form complex molecules makes it a valuable intermediate in various chemical processes .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUTYSDSVMXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384326 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16897-97-5 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


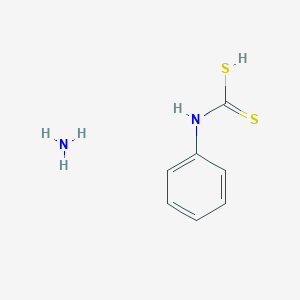
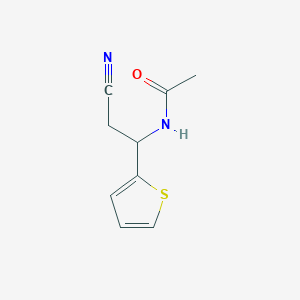

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)


